molecular formula C8H8N4S2 B063286 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine CAS No. 175204-61-2

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Cat. No.: B063286
CAS No.: 175204-61-2
M. Wt: 224.3 g/mol
InChI Key: DKBHZJZOKUMDEF-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a methylthio group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 2-thiophenecarboxaldehyde with thiourea and methyl iodide under basic conditions can yield the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group or the thienyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds.

Scientific Research Applications

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furyl group instead of a thienyl group.

    4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine: Contains a pyridyl group instead of a thienyl group.

Uniqueness

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methylsulfanyl-6-thiophen-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBHZJZOKUMDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381932
Record name 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-61-2
Record name 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Reactant of Route 4
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

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